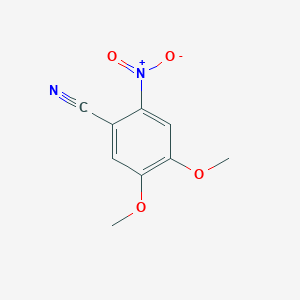
1-Butil-2,3-dimetil-imidazolio yoduro
Descripción general
Descripción
1-Butyl-2,3-dimethylimidazolium iodide is an ionic liquid that belongs to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent ionic conductivity. The molecular formula of 1-Butyl-2,3-dimethylimidazolium iodide is C₉H₁₇IN₂, and it has a molecular weight of 280.15 g/mol . This compound is often used in various scientific and industrial applications due to its favorable physicochemical properties.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethylimidazolium iodide has a wide range of applications in scientific research:
Chemistry:
- Used as a solvent and catalyst in organic synthesis due to its ability to dissolve a wide range of compounds and facilitate various chemical reactions .
Biology:
- Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its unique solvation properties.
Medicine:
- Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry:
Mecanismo De Acción
Target of Action
1-Butyl-2,3-dimethylimidazolium iodide is a type of ionic liquid . The primary targets of this compound are the biochemical processes where it acts as a solvent or a catalyst . It’s important to note that the exact targets can vary depending on the specific application and reaction conditions.
Mode of Action
The compound interacts with its targets primarily through its ionic nature . The cations of 1-Butyl-2,3-dimethylimidazolium iodide form a double layer with the imidazolium rings stacked together due to π interactions . This unique structure allows it to interact with various biochemical targets.
Biochemical Pathways
The exact biochemical pathways affected by 1-Butyl-2,3-dimethylimidazolium iodide can vary widely depending on its use. As an ionic liquid, it can influence a range of reactions by acting as a solvent or catalyst . .
Result of Action
The molecular and cellular effects of 1-Butyl-2,3-dimethylimidazolium iodide’s action depend on its specific use. In general, as an ionic liquid, it can influence the course of biochemical reactions by acting as a solvent or catalyst . The exact effects would need to be determined based on the specific context.
Métodos De Preparación
1-Butyl-2,3-dimethylimidazolium iodide can be synthesized through the reaction of 1,2-dimethylimidazole with 1-iodobutane. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as acetonitrile, for several hours. The product is then purified through recrystallization from a suitable solvent mixture .
Synthetic Route:
Reactants: 1,2-dimethylimidazole and 1-iodobutane.
Solvent: Acetonitrile.
Reaction Conditions: Reflux for several hours.
Purification: Recrystallization from an ethyl acetate/acetonitrile mixture.
Industrial Production Methods: In industrial settings, the synthesis of 1-Butyl-2,3-dimethylimidazolium iodide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
1-Butyl-2,3-dimethylimidazolium iodide undergoes various chemical reactions, including:
Oxidation:
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the imidazolium ring.
Reduction:
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the imidazolium cation.
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the nature of the substituent being introduced.
Products: Substituted imidazolium compounds.
Comparación Con Compuestos Similares
1-Butyl-2,3-dimethylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium iodide
- 1-Butyl-2,3-dimethylimidazolium bromide
- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
Uniqueness: 1-Butyl-2,3-dimethylimidazolium iodide is unique due to its specific combination of the butyl group and the iodide anion, which imparts distinct physicochemical properties. For example, the iodide anion can enhance the compound’s solubility in certain solvents and its reactivity in specific chemical reactions .
Propiedades
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCVYVCYVDQICM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047908 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108203-70-9 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


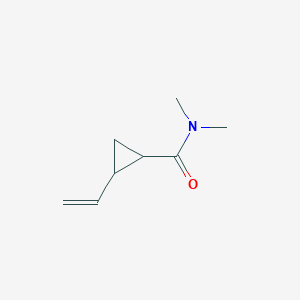
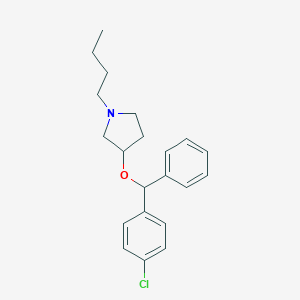




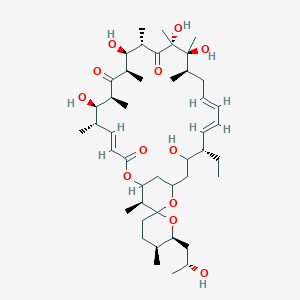



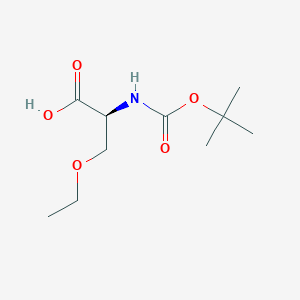

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)
